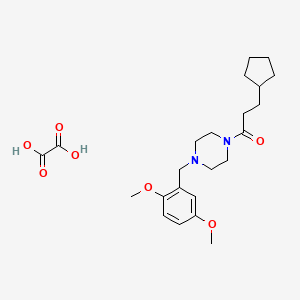![molecular formula C21H17F2NOS B5062783 N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5062783.png)
N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, commonly known as DFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
DFB exerts its effects through the inhibition of certain enzymes and receptors in the body. In cancer cells, DFB inhibits the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. In neurodegenerative diseases, DFB inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In infectious diseases, DFB inhibits the activity of fungal lanosterol 14α-demethylase and bacterial enoyl-acyl carrier protein reductase, enzymes that are essential for the survival of these microorganisms.
Biochemical and Physiological Effects
DFB has been shown to have various biochemical and physiological effects in the body. In cancer cells, DFB induces apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In neurodegenerative diseases, DFB increases the levels of acetylcholine in the brain, which improves cognitive function. In infectious diseases, DFB inhibits the growth of microorganisms by disrupting their cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
DFB has several advantages for lab experiments, including its high potency and specificity for certain enzymes and receptors. However, DFB also has limitations, including its toxicity at high doses and its potential for off-target effects.
Orientations Futures
DFB has several potential future directions for research, including its use as a treatment for cancer, neurodegenerative diseases, and infectious diseases. Additionally, DFB could be studied for its potential as a tool for understanding the role of HDACs, AChE, and other enzymes and receptors in various physiological processes.
Méthodes De Synthèse
DFB is synthesized through a multistep process that involves the reaction of 3,4-difluoroaniline with 4-methylbenzenethiol to form N-(3,4-difluorophenyl)-4-(methylthio)aniline. This intermediate product is then reacted with benzoyl chloride to form N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide.
Applications De Recherche Scientifique
DFB has been studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, DFB has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neuroscience, DFB has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, DFB has been shown to have antimicrobial properties against bacteria and fungi.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2NOS/c1-14-2-9-18(10-3-14)26-13-15-4-6-16(7-5-15)21(25)24-17-8-11-19(22)20(23)12-17/h2-12H,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMWCNMUFVMVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate](/img/structure/B5062714.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]methanamine](/img/structure/B5062720.png)

![(1R*,3S*,6R*,8S*)-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5062743.png)
![N-[3-(2-propyn-1-yloxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5062744.png)

![N-[2-(2-chloro-4-methylphenoxy)ethyl]-1-butanamine hydrochloride](/img/structure/B5062749.png)
![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062757.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5062772.png)
![2-(4-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5062778.png)
![4-[(5-chloro-2-methoxyphenyl)sulfonyl]thiomorpholine](/img/structure/B5062791.png)
![N-{[5-(2-pyrimidinylthio)-2-furyl]methyl}-2-pyridinamine trifluoroacetate](/img/structure/B5062799.png)